molecular formula C10H10N4O B2537608 5-amino-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 96206-64-3

5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2537608
CAS No.: 96206-64-3
M. Wt: 202.217
InChI Key: RROBZVKDDYIYNA-UHFFFAOYSA-N
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Description

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS 96206-64-3) is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol . This organic building block is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anticancer agents. Recent scientific studies highlight its core value as a critical precursor in the design and synthesis of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which function as potent and novel irreversible pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors . Aberrant FGFR signaling is implicated in a range of cancers, including lung, gastric, and bladder cancers. The representative compound developed from this scaffold has demonstrated high potency against FGFR1, FGFR2, FGFR3, and the drug-resistant FGFR2 V564F gatekeeper mutant, making it a promising candidate for overcoming drug resistance in targeted cancer therapy . Beyond its direct application in FGFR inhibitor development, the 5-aminopyrazole-4-carboxamide structure is a versatile intermediate for constructing diverse nitrogen-containing heterocycles. It readily undergoes condensation and cyclization reactions to form more complex fused systems, such as pyrazolo[1,5-a]pyrimidines and Schiff bases , which are privileged structures in drug discovery for their antitumor, antimicrobial, and anti-inflammatory activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(6-12-14-9)10(15)13-7-4-2-1-3-5-7/h1-6H,(H,13,15)(H3,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBZVKDDYIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Approaches to the 5-amino-1H-pyrazole-4-carboxamide Core Structure

The chemistry of 5-aminopyrazoles has been extensively investigated for more than a century, with their synthesis being a central focus. beilstein-journals.orgnih.gov Historically, the most versatile and widely adopted method for constructing the 5-aminopyrazole core involves the condensation of a hydrazine (B178648) derivative with a precursor containing a β-ketonitrile or a related reactive dicarbonyl equivalent. nih.govchim.it

This foundational reaction pathway proceeds through an initial nucleophilic attack of the hydrazine onto a carbonyl or an activated double bond, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring. nih.gov Early methods often utilized β-ketonitriles, which react smoothly with hydrazines to yield the desired pyrazole (B372694) core. nih.gov

Another historically significant approach involves the reaction of hydrazines with alkylidenemalononitriles or other activated α,β-unsaturated nitriles. beilstein-journals.orgchim.it For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) was reported to yield 5-amino-3-methylpyrazole-4-carboxamide. The reaction mechanism involves the loss of dimethylamine, followed by a nucleophilic attack and cyclization onto the cyano group. nih.gov These early methods established the fundamental principles of pyrazole ring formation that continue to influence modern synthetic strategies.

Contemporary Strategies for the Preparation of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Modern synthetic chemistry has built upon these historical foundations, developing more efficient, selective, and diverse methods for the synthesis of the target compound and its analogues. These strategies often focus on constructing the pyrazole ring and then modifying the C4 position to install the N-phenyl carboxamide moiety.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in heterocyclic chemistry. researchgate.net For the synthesis of the 5-aminopyrazole core, a common and highly efficient MCR is the three-component condensation of an aldehyde, malononitrile (B47326), and a phenylhydrazine (B124118) derivative. frontiersin.orgresearchgate.netresearchgate.net

This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene-malononitrile intermediate. A subsequent Michael addition of phenylhydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the highly functionalized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile core in a single, atom-economical step. researchgate.net Various catalysts have been employed to facilitate this transformation, enhancing yields and reaction rates under mild conditions. researchgate.netresearchgate.net

Table 1: Examples of Multicomponent Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

ReactantsCatalystSolvent/ConditionsYieldReference
Aromatic Aldehydes, Malononitrile, PhenylhydrazinePotassium Phthalimide (PPI)EtOH:H2O, 50 °CGood to High researchgate.net
Aromatic Aldehydes, Malononitrile, PhenylhydrazineSnO–CeO2 NanocompositeWater, Mild Conditions81–96% researchgate.net
Aromatic Aldehydes, Malononitrile, PhenylhydrazineSodium Ascorbate (SA)Ethanol–Water, 50 °CGood to High researchgate.net
Benzoylacetonitriles, Arylhydrazines, Diaryl diselenidesMolecular Iodine (I2)MeCN, RefluxGood to Excellent beilstein-journals.org

Stepwise cyclization reactions remain a cornerstone of pyrazole synthesis. A highly effective method for producing the 5-amino-1-aryl-1H-pyrazole scaffold with excellent regioselectivity involves the reaction of (ethoxymethylene)malononitrile with substituted aryl hydrazines. scirp.org This reaction proceeds via a Michael-type addition followed by cyclization, exclusively yielding the 5-amino regioisomer, with no formation of the 3-amino isomer or uncyclized intermediates. scirp.org

Another important cyclization strategy starts from ketene (B1206846) N,S-acetals. The reaction of these precursors with hydrazine hydrate provides a direct route to 5-aminopyrazole derivatives. mdpi.com Similarly, the acidic cyclization of intermediates derived from hydrazones and enols is a well-established method for forming the pyrazole ring. nih.gov The choice of reaction conditions (acidic vs. basic) can be crucial in controlling the regioselectivity of the cyclization. nih.gov

Once the core pyrazole ring with a suitable functional group at the C4 position (such as a nitrile or an ester) is synthesized, the final step is the formation of the N-phenyl carboxamide.

If the precursor is a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile group must first be hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions. The resulting 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid can then be coupled with aniline (B41778) to form the desired amide. mdpi.com Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), can facilitate this transformation under mild conditions. nih.gov

Alternatively, if the precursor is an ester, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, it can first be hydrolyzed to the carboxylic acid, as reported by Abdelhamed et al., before undergoing the amidation reaction. mdpi.com Direct amidation of the carboxylic acid with aniline can also be achieved using heterogeneous catalysts like Nb2O5 under refluxing toluene. researchgate.net Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with aniline.

Innovations in Green Chemistry and Sustainable Synthesis of this compound Analogues

In recent years, there has been a significant shift towards developing environmentally friendly synthetic protocols. For the synthesis of 5-aminopyrazole derivatives, several green chemistry approaches have been reported. These methods focus on using non-toxic catalysts, green solvents like water or ethanol, and energy-efficient reaction conditions. researchgate.netresearchgate.net

One notable innovation is the use of mechanochemistry, where reactions are conducted by grinding solids together, often in the absence of a solvent. frontiersin.orgsemanticscholar.org This technique has been successfully applied to the three-component synthesis of 5-amino-pyrazole-4-carbonitriles. Furthermore, the development of magnetically separable and reusable nanocatalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, allows for an environmentally friendly procedure with easy catalyst recovery and reuse for multiple cycles. frontiersin.orgsemanticscholar.orgnih.gov The use of aqueous media, often in combination with phase-transfer agents or co-solvents like PEG, has also been explored to develop sustainable synthetic routes. researchgate.net

Table 2: Green Synthetic Approaches to 5-Aminopyrazole Analogues

Green ApproachCatalyst/MediumAdvantagesReference
Mechanochemical SynthesisFe3O4@SiO2@Tannic acidSolvent-free, short reaction times, high yields, catalyst reusability. frontiersin.orgsemanticscholar.org
Aqueous Media SynthesisWater or EtOH:H2OEnvironmentally benign solvent, avoids hazardous organic solvents. researchgate.netresearchgate.net
Ultrasonic IrradiationEthanolReduced reaction times (4-5 minutes), excellent yields (88-97%). nih.gov
Catalyst-free in Green MediaWater-PEG 400Avoids catalysts, uses biodegradable solvent system. researchgate.net

Catalytic Systems and Reaction Optimization in this compound Synthesis

The optimization of reaction conditions and the development of novel catalytic systems are crucial for achieving high yields and purity in the synthesis of this compound and its analogues. A wide array of catalysts has been investigated, ranging from simple Lewis acids to complex nanostructures.

For instance, in the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with dicarbonyl compounds, anhydrous tin(IV) chloride (SnCl4) has been shown to be an effective catalyst. researchgate.net Copper salts, such as Cu(OAc)2 and CuCl2, have been utilized to promote the dimerization and annulation of 5-aminopyrazoles, with reaction outcomes being switchable based on the choice of oxidants and additives. mdpi.com

In multicomponent reactions, heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Nanoparticles like SnO–CeO2, V2O5/SiO2, and various functionalized magnetic nanoparticles have demonstrated excellent catalytic efficiency, achieving high yields in shorter reaction times compared to conventional methods. researchgate.netmdpi.com The optimization process often involves screening different catalysts, solvents, temperatures, and catalyst loadings to find the ideal conditions for a specific transformation. For example, studies have compared the efficacy of various catalysts in the three-component synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles, demonstrating the superior performance of custom-designed nanocatalysts. nih.gov

Table 3: Comparison of Catalytic Systems for Synthesis of 5-Aminopyrazole Derivatives

Reaction TypeCatalystKey Optimization FindingsReference
Three-Component MCRFe3O4@SiO2@Tannic acidSuperior yield and reaction rate compared to other catalysts at 80°C. nih.gov
Dimerization/AnnulationCu(OAc)2 / CuCl2Product outcome is controlled by the choice of oxidant (e.g., BPO) and additive (e.g., Na2CO3). mdpi.com
Three-Component MCRL-proline (30 mol%)Effectively catalyzes the reaction of 5-aminopyrazole, aldehyde, and a nitroethenamine in ethanol. nih.gov
CyclizationAnhydrous Tin(IV) ChlorideFacilitates the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone. researchgate.net

Synthetic Routes to Analogues and Libraries of this compound Derivatives

The synthesis of analogues and libraries of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. Various synthetic methodologies have been developed to generate a diverse range of these pyrazole derivatives, often employing multicomponent reactions and solid-phase synthesis techniques to facilitate the rapid assembly of compound libraries.

A prevalent and versatile method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine. mdpi.com This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the 5-aminopyrazole. mdpi.com By varying the substituents on both the β-ketonitrile and the hydrazine, a wide array of analogues can be produced.

Another common approach utilizes malononitrile and its derivatives as starting materials. beilstein-journals.org For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenylhydrazine derivative can efficiently produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles. frontiersin.org These carbonitriles are valuable intermediates that can be subsequently hydrolyzed to the corresponding carboxamides. The use of catalysts, such as alumina-silica-supported MnO2 or nano copper immobilized on a layered double hydroxide, has been shown to enhance the efficiency and greenness of these multicomponent reactions. nih.gov

Solid-phase synthesis offers a powerful strategy for the combinatorial generation of 5-aminopyrazole libraries. beilstein-journals.orgacs.org In one such method, a resin-supported β-ketoamide is reacted with an aryl or alkyl hydrazine and Lawesson's reagent. nih.gov The resulting resin-bound 5-aminopyrazole can then be cleaved from the solid support to yield the desired product. nih.gov This "catch and release" strategy is well-suited for high-throughput synthesis and purification, enabling the creation of large and diverse compound libraries. beilstein-journals.orgacs.org

Interactive Data Table: Synthesis of this compound Analogues

Starting Material 1Starting Material 2Reaction ConditionsProductYield (%)Reference
β-KetonitrilePhenylhydrazineReflux5-Amino-1-phenyl-1H-pyrazole derivativeVaries mdpi.com
AldehydeMalononitrile, PhenylhydrazineCatalyst, Room Temperature5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile81-96 nih.gov
Resin-immobilized β-ketoamideArylhydrazine, Lawesson's reagentTHF/Py, 50-55 °CResin-bound 5-aminopyrazoleN/A nih.gov
α-Cyano-β-dimethylaminocrotonamideHydrazine hydrateNot specified5-Amino-3-methylpyrazole-4-carboxamideNot specified beilstein-journals.org

The resulting this compound derivatives can undergo further chemical transformations to expand the diversity of the library. A significant application of these compounds is their use as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other pyrazoloazines. nih.gov For example, reaction with various bielectrophilic moieties can lead to the formation of these bicyclic structures. researchgate.net

In a recent study, a series of novel pyrazole-4-carboxamides were rationally designed and synthesized, demonstrating the ongoing interest in derivatizing this scaffold. These efforts often involve the introduction of various substituents on the N-phenyl ring and at other positions of the pyrazole core to explore their impact on biological activity.

Interactive Data Table: Chemical Transformations of 5-aminopyrazole Derivatives

Starting MaterialReagentReaction TypeProductReference
5-AminopyrazoleBielectrophilic moietyCondensation/CyclizationPyrazoloazine researchgate.net
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileHydrolysisHydrolysis5-Amino-1-phenyl-1H-pyrazole-4-carboxamide frontiersin.org
5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acidPOCl₃, ArylamineChlorination, Amide formation5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide nih.gov
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateAmineSNAr5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov

These synthetic strategies provide a robust toolbox for the generation of diverse libraries of this compound analogues, facilitating the exploration of their chemical space and potential applications.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide would show a molecular ion peak (M⁺) corresponding to its molecular weight (202.21 g/mol ). The fragmentation pattern would likely involve the loss of the carboxamide group, cleavage of the N-phenyl bond, and fragmentation of the pyrazole (B372694) ring, providing further evidence for the proposed structure.

Interactive Data Table: Mass Spectrometry Data

m/z Value Interpretation
202 Molecular Ion (M⁺)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands.

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3100 N-H Stretching Amino (NH₂) and Amide (N-H)
~1650 C=O Stretching Amide I band
~1600-1450 C=C Stretching Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The presence of the phenyl and pyrazole rings constitutes a significant chromophore. The UV-Vis spectrum would show absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* electronic transitions within the conjugated system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

A search of the current scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound (CAS 50427-77-5). While crystal structures for closely related analogues like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid have been reported, this data cannot be directly extrapolated to the target carboxamide due to the significant difference in the functional group at the 4-position, which would alter crystal packing and intermolecular interactions. nih.govresearchgate.net

Chromatographic Methods for Purification and Purity Assessment in Research Studies

Chromatographic techniques are indispensable in synthetic chemistry for the separation, purification, and purity assessment of compounds.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be used to achieve good separation.

Column Chromatography: For purification on a larger scale, column chromatography, often using silica (B1680970) gel as the stationary phase, is employed. The solvent system is typically optimized using TLC to ensure efficient separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification and precise purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for determining the purity of this compound with high accuracy.

While these are standard methods used for compounds of this class, specific research articles detailing the purification and purity analysis of this compound were not identified in a comprehensive literature search.

Theoretical and Computational Investigations of 5 Amino N Phenyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. aip.org These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. nih.gov

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to understanding chemical reactivity. For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO can be distributed across the entire molecule, including the carboxamide and phenyl groups. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a large energy gap suggests high stability and low reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org For 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide and amino groups, indicating sites prone to electrophilic attack. Conversely, positive potential would be associated with the hydrogen atoms of the amino and amide groups.

Furthermore, Mulliken charge analysis can quantify the charge distribution on each atom, providing a more detailed picture of the molecule's polarity and reactive sites. aip.org These computational analyses collectively build a comprehensive reactivity profile, predicting how the molecule will interact with other reagents.

Table 1: Representative Electronic Properties of Pyrazole Derivatives from DFT Calculations Note: The following data is illustrative of typical values found for related pyrazole structures in the literature and not specific experimental values for the title compound.

Computational Method Parameter Typical Calculated Value Significance
DFT/B3LYP HOMO Energy -6.0 to -7.0 eV Indicates electron-donating ability
DFT/B3LYP LUMO Energy -1.5 to -2.5 eV Indicates electron-accepting ability
DFT/B3LYP HOMO-LUMO Gap (ΔE) 4.0 to 5.5 eV Correlates with chemical stability
DFT Mulliken Charge on C=O Oxygen -0.5 to -0.7 e Highlights a key nucleophilic center

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For derivatives of 5-amino-1H-pyrazole-4-carboxamide, this method has been crucial in generating hypotheses about their mechanisms of action against various biological targets. These compounds have been investigated as inhibitors for a range of protein families. nih.gov

Key Biological Targets and Interaction Hypotheses:

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFRs, which are implicated in various cancers. nih.gov Docking studies predicted that these molecules could bind within the ATP-binding pocket of the kinase domain. An X-ray co-crystal structure later confirmed that a representative compound irreversibly binds to FGFR1, validating the docking hypothesis. nih.gov

Cyclin-Dependent Kinases (CDKs): Pyrazole-based analogs have been modeled as inhibitors of CDK2. Docking studies revealed binding modes similar to known inhibitors, often involving hydrogen bonds with key residues in the kinase hinge region (e.g., Leu83) and hydrophobic interactions within the active site. rsc.org

Carbonic Anhydrases (CAs): Pyrazole-carboxamides have been docked into the active sites of human carbonic anhydrase isoforms hCA I and hCA II. nih.govnih.gov These simulations predicted that the compounds could form crucial interactions with the zinc ion (Zn²⁺) in the active site via their sulfonamide or carboxamide moieties, along with hydrogen bonds and hydrophobic contacts with surrounding amino acid residues like Thr199 and Pro202. nih.gov

DNA: Some pyrazole carboxamide derivatives have been hypothesized to act as DNA binding agents. jst.go.jpnih.gov Docking models suggest that these molecules can fit into the minor groove of the DNA double helix, stabilized by hydrogen bonds and van der Waals forces with the base pairs. jst.go.jpnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. rsc.orgnih.gov MD simulations provide a dynamic view of the interactions, confirming whether the key binding contacts predicted by docking are maintained in a more realistic, solvated environment. mdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more refined interaction hypothesis. nih.govdntb.gov.ua

Table 2: Summary of Docking Studies on Pyrazole Carboxamide Derivatives

Target Protein Key Interacting Residues (Example) Type of Interaction Reference
FGFR1 Cys488 (covalent), Val492, Ala512 Covalent bond, Hydrogen bonds, Hydrophobic nih.gov
CDK2 Leu83, Lys33, Gln131 Hydrogen bonds, Hydrophobic rsc.org
hCA II Zn²⁺, Thr199, Thr200, Pro202 Metal coordination, Hydrogen bonds nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is not only used to study the properties of stable molecules but also to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire energy profile of a reaction pathway. aip.org

For the synthesis of the 5-amino-1H-pyrazole-4-carboxamide core, a common route involves the cyclocondensation of a hydrazine (B178648) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. mdpi.com DFT calculations can be applied to investigate this process in detail:

Modeling Reactant Adducts: The initial nucleophilic attack of the hydrazine on a carbonyl carbon can be modeled to determine the most favorable orientation.

Identifying Transition States: The structures and energies of transition states for key steps, such as intramolecular cyclization and subsequent dehydration, can be calculated. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Comparing Pathways: DFT can be used to compare different possible reaction pathways, such as which carbonyl group is attacked first or the sequence of cyclization and dehydration, to determine the most energetically favorable route. mdpi.com

For instance, in related pyrazole syntheses, DFT has been used to study domino reactions, such as an aza-Michael-cyclization-dehydration sequence, clarifying the intricate steps involved. mdpi.com These theoretical investigations provide a molecular-level understanding of the reaction, which can be used to optimize reaction conditions, improve yields, and predict the regioselectivity of the products.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like pyrazole carboxamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding molecular design and prioritizing synthetic efforts.

The development of a QSAR model involves several steps:

Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to screen virtual libraries of novel pyrazole carboxamide derivatives. By calculating the descriptors for these virtual compounds and inputting them into the QSAR equation, their biological activity can be predicted without the need for synthesis and testing, accelerating the discovery of potent new molecules. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, Reactivity
Steric Molecular Weight, Molar Refractivity Size and shape of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity, Membrane permeability
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular branching and connectivity

| 3D-Descriptors | Surface Area, Volume | Three-dimensional shape and size |

In Silico Prediction of Conformational Preferences and Molecular Interactions

In silico methods are highly effective for predicting the three-dimensional structure (conformation) of a molecule and the non-covalent interactions that govern its behavior. These predictions can be validated by experimental data from X-ray crystallography of the same or closely related compounds. nih.gov

For molecules structurally similar to this compound, computational and crystallographic studies have revealed key structural features. nih.govresearchgate.netresearchgate.net The central pyrazole ring, along with its amino and carboxamide substituents, tends to be approximately planar due to electron delocalization. nih.gov A significant conformational feature is the rotation of the N-phenyl group relative to the plane of the pyrazole ring. The dihedral angle between these two rings is typically twisted, often by 45-85 degrees, to minimize steric hindrance. nih.govresearchgate.net

The conformation is further stabilized by intramolecular hydrogen bonds. For example, a hydrogen bond can form between a hydrogen atom of the 5-amino group and the carbonyl oxygen of the 4-carboxamide group (N—H⋯O), which helps to lock the planar arrangement of that part of the molecule. nih.govresearchgate.net

Computational methods can also predict the types of intermolecular interactions that direct how molecules pack together in a solid state or interact with a biological receptor. imedpub.com For this class of compounds, the primary intermolecular interactions include:

N—H⋯N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atoms of the pyrazole ring of a neighboring molecule. nih.gov

N—H⋯O and O—H⋯O Hydrogen Bonds: The carboxamide group is a potent site for hydrogen bonding, with the N-H group acting as a donor and the C=O group as an acceptor. In related carboxylic acid structures, strong head-to-tail O—H⋯O interactions lead to the formation of classic dimeric motifs. nih.govresearchgate.net

C—H⋯π Interactions: Weak hydrogen bonds can form between C-H bonds of the phenyl ring and the π-electron system of an adjacent pyrazole or phenyl ring. imedpub.com

These computational predictions of conformation and interaction patterns are vital for understanding molecular recognition processes, from crystal engineering to drug-receptor binding.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Activity in 5-amino-N-phenyl-1H-pyrazole-4-carboxamide Derivatives

The biological activity of this compound derivatives is governed by the interplay of several key structural features. The core pyrazole (B372694) ring, the N-phenyl substituent, the amino group at position 5, and the carboxamide linker all play crucial roles in dictating the compound's interaction with its biological target.

The pyrazole core itself is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in the binding site of a target protein.

The N-phenyl ring is a critical component for modulating the potency and selectivity of these compounds. Substituents on this ring can influence the electronic properties, conformation, and lipophilicity of the entire molecule, thereby affecting its binding affinity and pharmacokinetic profile.

The amino group at position 5 of the pyrazole ring is another key determinant of biological activity. This group can participate in crucial hydrogen bonding interactions with the target protein, and its modification can significantly impact the compound's potency.

Finally, the carboxamide linker provides a point of attachment for various substituents and plays a role in orienting the different parts of the molecule within the binding pocket. The length, rigidity, and chemical nature of this linker can all be fine-tuned to optimize biological activity.

Systematic Chemical Modification Strategies and Their Impact on Research Outcomes

Substituent Effects on the N-Phenyl Ring

Systematic modifications of the N-phenyl ring have been a cornerstone of SAR studies on this compound derivatives. The nature, position, and size of substituents on this ring can have a profound impact on biological activity.

For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives evaluated for their antiproliferative activity and Aurora-A kinase inhibition, the presence of a nitro group on the N-phenyl ring was found to be more favorable than hydrogen, methyl, methoxy, or chloro substituents. nih.gov Specifically, compound 10e with a nitro group exhibited potent activity against HCT116 and MCF-7 cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively, and an Aurora-A kinase inhibitory IC50 of 0.16 µM. nih.gov

In another study focusing on antitubercular agents, preliminary SAR suggested that electron-withdrawing substituents on the N-phenyl ring are beneficial for antibacterial activity, while electron-donating groups lead to a significant reduction in potency. mdpi.com

The following table summarizes the effects of various substituents on the N-phenyl ring on the biological activity of this compound derivatives.

CompoundN-Phenyl SubstituentBiological ActivityTarget/AssayReference
10e 4-NitroIC50 = 0.39 µMHCT116 cells nih.gov
IC50 = 0.46 µMMCF-7 cells nih.gov
IC50 = 0.16 µMAurora-A kinase nih.gov
30a-d (general trend) Electron-withdrawing groupsPotent activity (MIC = 2.23-4.61 mM)Antitubercular mdpi.com
30a-d (general trend) Electron-donating groupsReduced potencyAntitubercular mdpi.com

Modifications of the Amino Group at Position 5 of the Pyrazole Ring

The amino group at the 5-position of the pyrazole ring is a critical pharmacophoric feature for many biological activities of this class of compounds. Its ability to act as a hydrogen bond donor is often essential for anchoring the molecule within the active site of the target protein. Consequently, modifications to this group are generally detrimental to activity.

For example, in the development of IRAK4 inhibitors based on a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, the 5-amino group was found to be crucial for activity. ekb.eg Similarly, in studies on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, acylation of the amino groups at the C3 and C5 positions of the pyrazole ring resulted in a complete loss of activity. nih.gov

The following table illustrates the impact of modifying the 5-amino group.

ModificationEffect on Biological ActivityCompound SeriesReference
AcylationComplete loss of activity4-arylazo-3,5-diamino-1H-pyrazoles nih.gov
N-methylation (vs. N-acylation)More appropriate for activityPyrazole-based CDK inhibitors nih.gov

Structural Variations within the Pyrazole Ring and Carboxamide Linker

Bioisosteric replacement of the pyrazole ring and modifications of the carboxamide linker have been explored to modulate the physicochemical properties and biological activity of this compound derivatives.

Bioisosteric replacement of the pyrazole 5-aryl moiety with a 2-thienyl group appended with an alkynyl unit led to a novel class of potent and selective CB1 receptor antagonists. wikipedia.org This demonstrates that the pyrazole ring can be successfully replaced by other five-membered heterocycles to generate compounds with distinct biological profiles.

The carboxamide linker has also been a target for modification. For instance, in a series of pyrazole-based inhibitors, the carboxamide moiety was found to be a key interaction point with the target enzyme. Altering the groups attached to the carboxamide nitrogen has been a common strategy to explore the surrounding binding pocket and improve potency and selectivity. researchgate.net

Ligand Efficiency and Lipophilicity Analysis in SAR Optimization

In modern drug discovery, optimizing the potency of a compound must be balanced with maintaining favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound during the optimization process. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP).

For this compound derivatives, maintaining high LE and LipE values is crucial for developing drug-like candidates. High lipophilicity can often lead to increased potency but may also result in poor solubility, high metabolic clearance, and off-target toxicity.

Studies on pyrazole carboxamide derivatives have highlighted the importance of lipophilicity in their biological activity. mdpi.com For example, in a series of antibacterial pyrazole derivatives, a clear correlation was observed between the lipophilicity of the compounds and their minimum inhibitory concentration (MIC).

The following table provides a conceptual framework for how these metrics are applied in the optimization of this scaffold.

ParameterDefinitionImportance in SAR
Ligand Efficiency (LE) pIC50 / Number of Heavy AtomsMeasures the binding efficiency per atom. Higher values indicate a more efficient use of molecular size to achieve potency.
Lipophilic Efficiency (LipE) pIC50 - logPBalances potency with lipophilicity. Higher values are desirable, indicating that potency is not solely driven by increasing lipophilicity.

By systematically applying these SAR principles and optimizing for both potency and physicochemical properties, researchers continue to develop novel this compound derivatives with improved therapeutic potential.

In Vitro Biological Evaluation and Mechanistic Research Excluding Human Clinical Data

Methodologies for In Vitro Antiproliferative and Cytotoxicity Assessments in Cell Line Models

The antiproliferative and cytotoxic potential of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily evaluated using a variety of established in vitro assays on diverse human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.govmdpi.comthieme-connect.com This assay has been used to screen pyrazole (B372694) derivatives against a wide range of cancer cell lines, including those from pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), cervical (CaSki, HeLa), colon (HT-29), epithelial (U-87MG), and lung (A549) cancers. nih.govmdpi.comthieme-connect.com

Another frequently used technique is the Sulforhodamine B (SRB) assay, which measures cell protein content to determine cell density. researchgate.net For a more sensitive detection of cell viability, luminescence-based assays like the CellTiter-Glo Luminescent Cell Viability Assay are employed. This method quantifies ATP, which signals the presence of metabolically active cells. acs.org

To distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects, researchers utilize cytotoxicity assays such as the lactate (B86563) dehydrogenase (LDH) activity assay. acs.org Furthermore, the impact of these compounds on the cell cycle and apoptosis (programmed cell death) is investigated using techniques like flow cytometry with Annexin V/PI staining. thieme-connect.comnih.gov DNA fragmentation analysis and immunostaining for key apoptosis-related proteins such as caspases provide deeper mechanistic insights into how these compounds induce cancer cell death. nih.govresearchgate.netresearchgate.net

Table 1: Selected Cancer Cell Lines Used in Cytotoxicity Studies of Pyrazole Derivatives

Cell Line Cancer Type Reference
MCF-7 Breast Adenocarcinoma nih.govmdpi.commdpi.com
MDA-MB-468 Triple-Negative Breast Cancer nih.gov
HeLa Cervical Cancer nih.govmdpi.comnih.gov
A549 Lung Carcinoma mdpi.com
HepG2 Hepatocellular Carcinoma researchgate.netnih.gov
HCT-116 Colon Cancer mdpi.com
PC-3 Prostate Cancer mdpi.com
SNU-16 Gastric Cancer nih.gov
KATO III Gastric Cancer nih.gov
NCI-H520 Lung Cancer nih.gov

Enzyme Inhibition Studies: Kinases (e.g., EGFR, p38MAPK, FGFR, BTK) and Other Biological Targets

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. nih.gov The representative compound, 10h, demonstrated potent nanomolar activity against FGFR1, FGFR2, FGFR3, and the drug-resistant FGFR2 V564F gatekeeper mutant, with IC50 values of 46 nM, 41 nM, 99 nM, and 62 nM, respectively. nih.gov X-ray crystallography confirmed that this compound binds irreversibly to FGFR1, highlighting its potential to overcome acquired resistance to existing FGFR inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain pyrazole derivatives have shown significant inhibitory effects against EGFR. researchgate.netfrontiersin.org One compound, 4a, exhibited an IC50 value of 0.15 µM against HepG2 cells and 0.31 µM against EGFR, which was comparable to the standard drug erlotinib. researchgate.net Molecular docking studies supported these findings, showing strong binding interactions within the EGFR active site. researchgate.net Other fused pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2. frontiersin.org

p38 MAP Kinase (p38MAPK): The 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold has been specifically designed to create highly selective inhibitors of p38MAPK, a key enzyme in inflammatory signaling pathways. mdpi.com

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK, a critical therapeutic target in B-cell malignancies. mdpi.com

Other Targets: Beyond kinases, these compounds have been studied as inhibitors of other enzymes. Pyrazole derivatives have shown remarkable inhibitory ability against xanthine (B1682287) oxidase, with some compounds exhibiting IC50 values as low as 10.75 µM. nih.gov Additionally, research has focused on their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, a target for antifungal agents. acs.orgacs.orgresearchgate.net

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/Series Target Kinase IC₅₀ Value Reference
Compound 10h FGFR1 46 nM nih.gov
Compound 10h FGFR2 41 nM nih.gov
Compound 10h FGFR3 99 nM nih.gov
Compound 10h FGFR2 V564F Mutant 62 nM nih.gov
Compound 4a EGFR 0.31 µM researchgate.net
Fused Pyrazole 3 EGFR 0.06 µM frontiersin.org
Fused Pyrazole 9 VEGFR-2 0.22 µM frontiersin.org
Pirtobrutinib BTK Reversible Inhibitor mdpi.com

Research into Antimicrobial and Antifungal Activities: In Vitro Assays

The antimicrobial and antifungal properties of this compound derivatives have been evaluated through various in vitro assays.

For antifungal activity, the mycelium growth inhibition method is commonly used to test compounds against a panel of phytopathogenic fungi. nih.govresearchgate.net Several pyrazole carboxamides have demonstrated notable activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Valsa mali. acs.orgacs.orgnih.gov Some derivatives exhibited outstanding potency, with EC50 values as low as 0.046 µg/mL against R. solani, significantly outperforming commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org The mechanism for some of these compounds is believed to be the inhibition of the succinate dehydrogenase (SDH) enzyme. acs.orgresearchgate.net

Antibacterial activity is typically assessed using the disc-diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.comekb.egjohnshopkins.edu The results, measured as the zone of inhibition, indicate that the bactericidal effect is influenced by the nature of substituent groups on the phenyl ring. japsonline.com Compounds featuring electron-donating groups (like dimethyl or methoxy) or strong electron-withdrawing groups (like nitro or chloro) have shown activity against both bacterial types. japsonline.com

Table 3: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives

Compound Fungal Species EC₅₀ Value Reference
Compound 7d Rhizoctonia solani 0.046 µg/mL acs.org
Compound 12b Rhizoctonia solani 0.046 µg/mL acs.org
Compound 6i Valsa mali 1.77 mg/L acs.org
Compound 19i Valsa mali 1.97 mg/L acs.org
Isoxazole pyrazole carboxylate 7ai Rhizoctonia solani 0.37 µg/mL nih.govresearchgate.net

Investigation of Anti-inflammatory Mechanisms in Cell-Based Models

The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade. In vitro studies frequently utilize assays to measure the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov Many pyrazole compounds show good inhibitory activity at the nanomolar level and exhibit selectivity towards COX-2, which is a desirable trait for reducing inflammatory responses with fewer gastrointestinal side effects. nih.govijpsjournal.com For instance, certain derivatives have shown IC50 values for COX-2 as low as 19.87 nM. nih.gov

Cell-based models are also employed to assess anti-inflammatory mechanisms. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to evaluate the suppression of pro-inflammatory cytokines. ijpsjournal.com Pyrazole derivatives have been shown to significantly reduce the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ijpsjournal.comsci-hub.se Furthermore, these compounds can inhibit lipoxygenase (LOX) enzymes, another important target in inflammatory pathways, with some derivatives showing IC50 values around 80 µM. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of enzymes like COX-2, confirming their mechanism of action. nih.govijpsjournal.com

Exploration of Anticonvulsant and Neurobiological Activities: In Vitro and Theoretical Approaches

While less extensively studied than their other biological activities, the potential anticonvulsant and neurobiological effects of the pyrazole scaffold have been a subject of research. The broad therapeutic activities documented for pyrazole derivatives include anticonvulsant properties. researchgate.net Theoretical approaches, such as molecular docking and computational screening, are often the first step in identifying pyrazole derivatives with potential neurobiological activity. These in silico methods help predict the binding of these compounds to relevant neurological targets.

In vitro evaluation of neurobiological effects can involve assessing the cytotoxicity of these compounds on neuronal cell lines, such as the SH-SY5Y human neuroblastoma cell line. researchgate.net Assays like the WST-1 test are used to measure the cytotoxic impact in a dose- and time-dependent manner. researchgate.net Mechanistic studies may include investigating the compound's effect on apoptosis in neuronal cells by immunostaining for proteins like caspases. researchgate.net

Adenosine (B11128) Deaminase Inhibitory Research

Specific derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed and screened for their ability to inhibit adenosine deaminase (ADA), an enzyme involved in purine (B94841) metabolism that plays a role in the immune system. researchgate.net Research has shown that certain derivatives in this class exhibit appropriate micromolar (µM) potency as ADA inhibitors. researchgate.net Preliminary structure-activity relationship studies suggest that the incorporation of long-chain branching on nitrogen atoms within the molecule can influence this inhibitory activity. researchgate.net The discovery of new ADA inhibitors is of therapeutic interest, as increased ADA activity is associated with inflammation and various pathologies. febscongress.org

Antitubercular Activity Assessment in Research

The this compound scaffold has been explored for its potential against Mycobacterium tuberculosis (MTB). nih.govjapsonline.com In vitro antitubercular activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against the MTB H37Rv strain. japsonline.com Studies have identified several derivatives with significant activity. For example, compounds with specific substitutions, such as a 4-nitro group on the phenyl ring, have demonstrated potent antitubercular effects with MIC values as low as 3.12 µg/ml. japsonline.com Other derivatives have also shown promising activity, with MIC values ranging from 2.23 to 4.61 mM, comparing favorably to standard antitubercular drugs. nih.gov These findings highlight the potential of this chemical class in the development of new treatments for tuberculosis.

Applications in Heterocyclic Synthesis and Derivatization

5-amino-N-phenyl-1H-pyrazole-4-carboxamide as a Versatile Synthon for Fused Heterocycles

This compound serves as a valuable synthon, or synthetic building block, for the creation of fused heterocyclic compounds. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the case of this compound, the pyrazole (B372694) ring and its substituents provide a reactive scaffold for the construction of more complex, polycyclic systems.

The versatility of this compound stems from the presence of several nucleophilic and electrophilic centers, which can participate in a variety of cyclization and condensation reactions. The amino group at the 5-position is a key nucleophilic site, readily reacting with a range of electrophiles. This reactivity is fundamental to the construction of fused ring systems where the pyrazole ring is annulated with another heterocyclic ring.

The general class of 5-aminopyrazoles has been extensively utilized in the synthesis of a plethora of fused heterocyclic systems. helsinki.fi These compounds are known to react with various bifunctional reagents to yield bicyclic and polycyclic molecules. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. Similarly, reactions with other dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazines. helsinki.fi

While specific research focusing solely on this compound as a synthon can be limited, the established reactivity of the 5-aminopyrazole scaffold strongly suggests its utility in these synthetic strategies. The presence of the N-phenyl-4-carboxamide group can influence the reactivity of the pyrazole core and may also be involved in subsequent functionalization of the resulting fused heterocycles.

Construction of Pyrazolo-pyrimidine Derivatives

The synthesis of pyrazolo-pyrimidine derivatives represents a significant application of 5-aminopyrazole synthons, including this compound. Pyrazolo[3,4-d]pyrimidines, in particular, are a class of fused heterocycles that have attracted considerable attention due to their structural similarity to purines, which are fundamental components of nucleic acids. This structural analogy makes them interesting candidates for investigation in medicinal chemistry.

A common synthetic route to pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of a 5-aminopyrazole-4-carboxamide with a one-carbon synthon, such as formamide (B127407) or orthoesters. For instance, the cyclocondensation of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide with aromatic aldehydes in the presence of iodine has been reported to yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This reaction proceeds through an initial condensation between the aldehyde and the 5-amino group, followed by an intramolecular cyclization and subsequent oxidation.

Another approach involves the reaction of 5-aminopyrazole-4-carboxamides with isothiocyanates. The resulting thiourea (B124793) derivative can then undergo cyclization to form a pyrazolo[3,4-d]pyrimidine-4-thione. This thione can be further functionalized, for example, by S-alkylation followed by amination, to introduce a variety of substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system. nih.gov

The following table provides an overview of representative reactions for the synthesis of pyrazolo-pyrimidine derivatives from 5-aminopyrazole precursors.

Table 1: Synthesis of Pyrazolo-pyrimidine Derivatives
5-Aminopyrazole PrecursorReagent(s)Fused Heterocycle ProductReaction Conditions
5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamideAromatic aldehydesPyrazolo[3,4-d]pyrimidinonesIodine, acetonitrile
5-aminopyrazole-4-carboxamideBenzoyl isothiocyanateBenzoylthioureido derivativeReflux in dry acetone
Benzoylthioureido derivativeIodomethane, aq. NaOHMethylthio derivativeAmbient temperature
Methylthio derivativeAmmonia, DMFBenzoylguanidino derivativeHeating in a sealed tube
Benzoylguanidino derivative1 N NaOH6-amino-2-substituted-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneReflux

Synthesis of Pyrazole-based Hybrid Molecules (e.g., Pyrazole-Indole Hybrids)

The synthesis of hybrid molecules, which are chemical entities composed of two or more distinct bioactive pharmacophores, is a modern strategy in drug discovery. This approach aims to develop novel compounds with improved biological activity, reduced side effects, or a dual mode of action. The this compound scaffold is a suitable platform for the construction of such hybrid molecules.

While specific examples of pyrazole-indole hybrids derived directly from this compound are not extensively documented in the reviewed literature, the general principles of organic synthesis allow for the conceptual design of such molecules. For instance, the amino group of the pyrazole could be functionalized with an indole-containing acyl chloride or could participate in a coupling reaction with a halogenated indole (B1671886) derivative.

More broadly, 5-aminopyrazoles have been utilized in the synthesis of various hybrid molecules. For example, they have been used as building blocks for the creation of compounds that incorporate other heterocyclic systems known for their biological activity. The synthesis of pyrazole-based hybrid molecules is often driven by the desire to combine the known pharmacological properties of the pyrazole nucleus, such as anti-inflammatory, antimicrobial, or anticancer activities, with those of another pharmacophore.

The following table outlines some conceptual synthetic pathways for the generation of pyrazole-based hybrid molecules, illustrating the versatility of the 5-aminopyrazole core.

Table 2: Conceptual Synthetic Pathways to Pyrazole-Based Hybrid Molecules
Pyrazole PrecursorHybrid Partner MoietyPotential Reaction TypeResulting Hybrid Structure
This compoundIndole-3-acetyl chlorideAmide couplingPyrazole-Indole Hybrid
This compound2-BromopyridineBuchwald-Hartwig aminationPyrazole-Pyridine Hybrid
This compoundQuinoline-4-carbaldehydeReductive aminationPyrazole-Quinoline Hybrid

Functionalization for Material Science Research and Advanced Chemical Probes

The functionalization of this compound and its derivatives holds potential for applications in material science and the development of advanced chemical probes. The pyrazole core is a component of many compounds with interesting photophysical properties, such as fluorescence, which can be tuned by the introduction of different substituents.

In material science, pyrazole-containing compounds have been investigated for their use as organic light-emitting diode (OLED) materials, fluorescent dyes, and sensors. The functionalization of the 5-aminopyrazole scaffold can be used to introduce chromophoric and auxochromic groups that modulate the absorption and emission properties of the molecule. For example, the amino group can be diazotized and coupled with various aromatic compounds to generate azo dyes, a class of compounds known for their intense colors.

In the context of advanced chemical probes, the 5-aminopyrazole scaffold can be derivatized to create molecules that can selectively interact with biological targets, such as enzymes or receptors. These probes often contain a fluorescent reporter group that allows for the visualization and quantification of the biological target. The synthesis of such probes would involve the covalent attachment of a fluorophore to the pyrazole ring or one of its substituents.

The development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold highlights its utility in creating targeted chemical probes. nih.gov In this research, derivatives were designed to bind irreversibly to the FGFR protein, which could be exploited for the development of probes to study the role of these receptors in cancer.

The following table summarizes potential functionalization strategies for this compound for applications in material science and as chemical probes.

Table 3: Functionalization Strategies for Material Science and Chemical Probes
Functionalization ReactionReagentPotential ApplicationExpected Outcome
Diazotization and Azo CouplingNaNO2, HCl, then a coupling agent (e.g., phenol)Organic DyesFormation of a colored azo compound
Schiff Base FormationAromatic aldehyde with a fluorophoreFluorescent ProbesCreation of a fluorescent imine derivative
Amide CouplingCarboxylic acid with a reactive group for bioconjugationBioconjugatable ProbesIntroduction of a linker for attachment to biomolecules
Suzuki or Heck Coupling(Requires prior halogenation of the pyrazole ring) Arylboronic acid or alkeneExtended π-conjugated systems for OLEDsModification of electronic and photophysical properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of pyrazole-carboxamides are prepared by reacting substituted anilines with isocyanides, followed by azide coupling ( ). Optimization involves controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of intermediates. Melting points (e.g., 247°C for 5-amino-N-phenyl derivatives) serve as purity indicators ( ). Catalytic additives like DMF-DMA (dimethylformamide dimethyl acetal) can enhance cyclization efficiency ( ).

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : To confirm substituent positions on the pyrazole ring (e.g., aromatic proton shifts in 1H NMR).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) ( ).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with Z = 2) ( ).
  • Mass spectrometry : Validates molecular weight (e.g., 311.31 g/mol for triazole analogs) ().

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

  • Methodological Answer : Solubility challenges are common due to the hydrophobic phenyl and pyrazole groups. Strategies include:

  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to dissolve the compound before diluting in aqueous buffers ().
  • Derivatization : Introduce polar groups (e.g., sulfonates or amines) to improve hydrophilicity ().
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release ( ).

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinase inhibitors). The triazole-carboxamide scaffold shows π-π stacking with aromatic residues ( ).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity ( ).
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å for stable binding) ( ).

Q. How to design experiments to explore the structure-activity relationship (SAR) of pyrazole-carboxamide derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (e.g., 4-fluorophenyl) or methyl groups at the N-phenyl position ( ).
  • Bioactivity assays : Test inhibition of enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC₅₀ values).
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using QSAR models ( ).

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer :

  • Storage conditions : Keep at -20°C in amber vials under nitrogen to prevent oxidation ( ).
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v.
  • Periodic analysis : Use HPLC (C18 columns, acetonitrile/water gradient) to monitor purity ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.